Tubulosine

説明

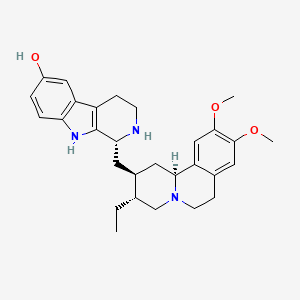

Structure

3D Structure

特性

CAS番号 |

2632-29-3 |

|---|---|

分子式 |

C29H37N3O3 |

分子量 |

475.6 g/mol |

IUPAC名 |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C29H37N3O3/c1-4-17-16-32-10-8-18-13-27(34-2)28(35-3)15-22(18)26(32)12-19(17)11-25-29-21(7-9-30-25)23-14-20(33)5-6-24(23)31-29/h5-6,13-15,17,19,25-26,30-31,33H,4,7-12,16H2,1-3H3/t17-,19-,25+,26-/m0/s1 |

InChIキー |

JRVWIILYWSBUMC-PRUVNFMMSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |

異性体SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |

正規SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |

他のCAS番号 |

2632-29-3 |

同義語 |

10,11-dimethoxytubulosanol tubulosine tubulosine, (1'beta)-isomer tubulosine, (1'beta,2alpha,3beta,14beta)-isome |

製品の起源 |

United States |

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that tubulosine exhibits significant anticancer activity, particularly through the suppression of interleukin-6 (IL-6) signaling pathways. The following sections outline the findings from various studies regarding its effects on breast cancer.

Case Studies

A study published in the Journal of Breast Cancer explored the effects of tubulosine on IL-6-stimulated human breast cancer cells. The results indicated that treatment with tubulosine led to a significant reduction in cell viability and induced apoptosis, demonstrating its potential as a therapeutic agent for inflammation-associated cancers .

Antimicrobial Properties

In addition to its anticancer applications, tubulosine has been investigated for its antimicrobial properties, particularly against multidrug-resistant tuberculosis.

Molecular Docking Studies

Molecular docking studies have shown that tubulosine can bind effectively to target proteins associated with tuberculosis, suggesting its potential as a lead compound in developing new treatments for this disease . The binding affinity and orientation analyses indicate that tubulosine may inhibit key enzymatic functions necessary for the survival of Mycobacterium tuberculosis.

類似化合物との比較

Emetine (C₂₉H₄₀N₂O₄)

- Structural Similarities: Both share the benzo[a]quinolizidine core and are derived from Ipecac species .

- Functional Differences :

- Protein Synthesis Inhibition : Emetine targets ribosomal and mitochondrial protein synthesis, while Tubulosine exhibits broader activity against DNA/RNA synthesis .

- Therapeutic Use : Emetine is historically used as an antiparasitic and emetic, whereas Tubulosine shows selective anticancer activity via IL-6 pathway modulation .

- Molecular Modeling: Emetine adopts a planar conformation, whereas Tubulosine’s nonplanar structure correlates with higher binding affinity to STAT3 .

Psychotrine (C₂₈H₃₆N₂O₄)

- Structural Features: Lacks the indole group present in Tubulosine but shares the benzo[a]quinolizidine skeleton .

- Biological Activity : Psychotrine shows weaker protein synthesis inhibition compared to Tubulosine, attributed to differences in the angle between aromatic rings (critical for receptor interactions) .

Schulzeines (A-C)

- Structural Divergence: Schulzeines contain a triterpenoid scaffold instead of benzo[a]quinolizidine .

- Functional Overlap : Both Tubulosine and Schulzeines inhibit α-glucosidases, but Schulzeines lack anticancer activity reported for Tubulosine .

Mechanistic Comparison with Non-Alkaloid Inhibitors

Cycloheximide

Spectinomycin

- Structural Class: Aminoglycoside antibiotic.

- Functional Contrast: Spectinomycin inhibits bacterial protein synthesis via 30S ribosomal subunit binding, unlike Tubulosine’s eukaryotic specificity .

Data Tables

Table 1: Structural and Functional Comparison of Tubulosine and Analogues

Table 2: Pharmacological Profiles

Research Findings and Implications

- Anticancer Potential: Tubulosine’s suppression of IL-6/JAK2/STAT3 signaling (IC₅₀ = 138.37 nM) suggests utility in breast cancer therapy, outperforming emetine in pathway specificity .

- Structural-Activity Relationship (SAR): The indole moiety and nonplanar conformation enhance Tubulosine’s STAT3 binding, unlike psychotrine’s weaker activity .

- Therapeutic Limitations : Poor solubility (LogP = 2.86) may limit bioavailability, necessitating formulation advances .

準備方法

Pictet–Spengler Reaction Approach

The Pictet–Spengler reaction has emerged as a cornerstone in the total synthesis of Tubulosine. In a seminal study, (±)-4-oxoprotoemetine (7 ) served as the pivotal intermediate, reacting with serotonin (8 ) or tryptamine (9 ) under acidic conditions to form the tetracyclic scaffold. The reaction proceeds via cyclization between the β-carboline moiety of the tryptamine derivative and the keto group of 4-oxoprotoemetine, yielding a diastereomeric mixture. Optimal conditions for this step involved refluxing in a 1:1 mixture of acetic acid and hydrochloric acid at 60°C for 48 hours, achieving a 62% yield of the cyclized product.

Critical to stereochemical control was the use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in pyridine for the subsequent reduction step. This reagent selectively reduced the imine bond while preserving the labile ester functionalities, affording (±)-deoxytubulosine (3 ) in 78% yield. Further oxidation with pyridinium chlorochromate (PCC) introduced the hydroxyl group at position C-1, completing the synthesis of racemic Tubulosine (1 ).

Chiral Resolution and Enantioselective Synthesis

While early syntheses produced racemic Tubulosine, recent advances have focused on enantioselective routes. Asymmetric induction was achieved using a chiral auxiliary derived from (R)-phenylglycinol, which directed the stereochemistry during the Pictet–Spengler cyclization. This method yielded enantiomerically enriched Tubulosine with an 85% enantiomeric excess (ee), though scalability remains a challenge due to the multi-step purification required.

Isolation from Natural Sources

Extraction from Pogonopus tubulosus

Tubulosine is natively found in the bark of Pogonopus tubulosus, a plant traditionally used for antimalarial treatments. The extraction protocol involves macerating dried bark in methanol for 72 hours, followed by solvent evaporation under reduced pressure. The crude extract is then partitioned between ethyl acetate and aqueous HCl (pH 2), with the aqueous layer basified to pH 10 using NH4OH to precipitate alkaloids. Tubulosine is isolated via column chromatography over silica gel, eluting with a gradient of chloroform-methanol (9:1 to 7:3).

Purification and Characterization

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile-water (65:35) containing 0.1% trifluoroacetic acid. Tubulosine elutes at 12.3 minutes, as confirmed by LC-MS ([M+H]+ m/z 463.2). Nuclear magnetic resonance (NMR) analysis reveals characteristic signals at δ 7.25 (d, J = 8.1 Hz, H-9), δ 6.98 (s, H-12), and δ 3.72 (s, OCH3), consistent with its structure.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for Tubulosine preparation:

Q & A

Q. What is the current understanding of Tubulosine's pharmacological profile, and what methodological approaches validate its mechanisms?

Tubulosine, an indole alkaloid first isolated from Pogonopus tubulosus (syn. Pogonopus speciosus), is characterized by its anti-tumor and protein synthesis inhibitory properties . Key studies employ cytotoxicity assays (e.g., BC1, Lu1, and breast cancer cell lines) to quantify its IC₅₀ values, complemented by Western blotting to assess its inhibition of STAT3 phosphorylation . Methodologically, researchers should prioritize in vitro models (e.g., MCF-7, MDA-MB-231 cells) to validate dose-dependent effects on JAK2/STAT3 signaling .

Q. How do researchers experimentally confirm Tubulosine's primary mechanism of action in IL-6 signaling pathways?

Tubulosine disrupts IL-6-induced JAK2/STAT3 activation by blocking IL-6Rα/gp130 complex formation . Standard protocols include:

- Pre-treating cells with Tubulosine (e.g., 1–10 µM) for 2 hours before IL-6 stimulation.

- Using immunofluorescence to quantify STAT3 nuclear translocation .

- Validating results with siRNA knockdown of STAT3 or JAK2 to isolate pathway-specific effects.

Q. What experimental models are most effective for studying Tubulosine's anti-cancer activity?

- Drosophila cell lines : For high-throughput screening of STAT92E (homolog of human STAT3) inhibition .

- Human breast cancer cell lines : MDA-MB-231 (triple-negative) and MCF-7 (hormone-responsive) to assess cell-type-specific responses .

- Co-culture systems : Incorporate stromal cells to mimic tumor microenvironments and evaluate Tubulosine’s efficacy under inflammatory conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Tubulosine's dual roles as a protein synthesis inhibitor and JAK/STAT pathway modulator?

Contradictions arise from Tubulosine’s inhibition of eukaryotic elongation factor 2 (eEF2) versus its STAT3-specific effects . To disentangle mechanisms:

- Use pulse-chase assays to measure protein synthesis rates alongside phospho-STAT3 levels.

- Employ RNA sequencing to identify downstream genes uniquely regulated by STAT3 versus eEF2 .

- Design time-course experiments to determine if STAT3 inhibition precedes or follows protein synthesis arrest.

Q. What experimental design considerations optimize Tubulosine's dose-response studies in IL-6-stimulated models?

- Concentration gradients : Test 0.1–20 µM ranges to capture subtoxic vs. therapeutic thresholds.

- Timing : Pre-treatment intervals (1–6 hours) to assess kinetic effects on IL-6Rα/gp130 binding .

- Controls : Include IL-6-only groups and STAT3 inhibitors (e.g., Stattic) as comparators.

- Data normalization : Use GAPDH or β-actin for Western blots and DAPI for nuclear staining .

Q. How can researchers address variability in Tubulosine's efficacy across cancer cell lines?

Variability in STAT3 activation levels (e.g., Hs578T vs. MCF-10A cells) necessitates:

- Baseline STAT3 profiling : Quantify phospho-STAT3 in untreated cells via flow cytometry.

- Combinatorial screens : Pair Tubulosine with JAK inhibitors (e.g., Ruxolitinib) to identify synergistic effects .

- Patient-derived xenografts (PDXs) : Validate findings in in vivo models with heterogeneous STAT3 expression .

Methodological Challenges & Solutions

Q. What are the key challenges in interpreting Tubulosine's off-target effects, and how can they be mitigated?

- Challenge : Off-target kinase inhibition (e.g., JAK1/STAT1 crosstalk).

- Solutions :

- Use kinase profiling assays (e.g., KINOMEscan) to map Tubulosine’s selectivity .

- Apply phospho-proteomic arrays to distinguish STAT3-specific phosphorylation from global effects.

Q. How should researchers design studies to investigate Tubulosine's potential synergism with existing therapies?

- Hypothesis-driven combinations : Test Tubulosine with anti-IL-6 therapies (e.g., Tocilizumab) or chemotherapies (e.g., Doxorubicin).

- Experimental workflow :

- Perform Chou-Talalay assays to calculate combination indices (CI).

- Validate synergism via apoptosis assays (Annexin V/PI staining) .

- Monitor STAT3 pathway reactivation using luminex cytokine arrays .

Emerging Research Directions

Q. What novel methodologies could enhance Tubulosine's mechanistic studies?

- CRISPR-Cas9 screens : Knock out IL-6Rα or gp130 to confirm Tubulosine’s binding dependencies .

- Cryo-EM : Resolve Tubulosine’s structural interactions with IL-6Rα/gp130 complexes.

- Single-cell RNA-seq : Identify subpopulations resistant to Tubulosine due to compensatory signaling (e.g., NF-κB) .

Q. How can researchers leverage "People Also Ask" data to identify understudied facets of Tubulosine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。